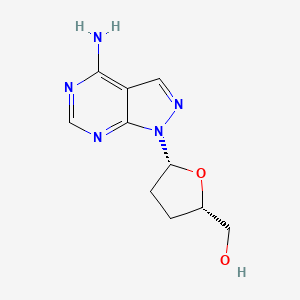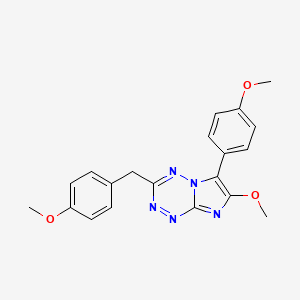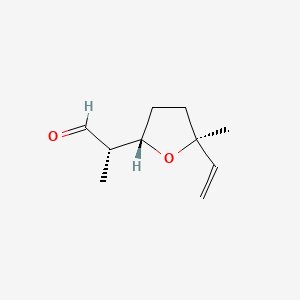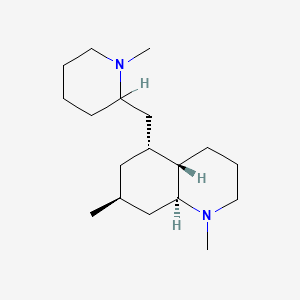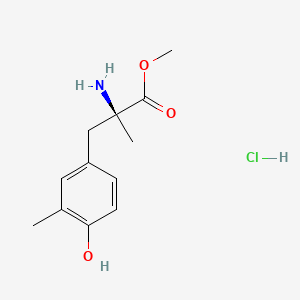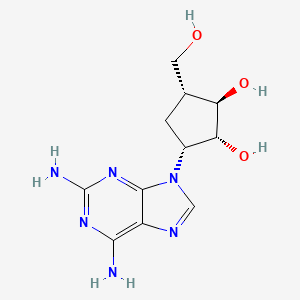
Carbocyclic-2,6-diaminopurinenucleoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbocyclic-2,6-diaminopurinenucleoside is a synthetic nucleoside analogue that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by a carbocyclic ring fused to a purine base, specifically 2,6-diaminopurine. Its unique structure allows it to mimic natural nucleosides, making it a valuable tool in antiviral and anticancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbocyclic-2,6-diaminopurinenucleoside typically involves the cyclization of a purine derivative with a carbocyclic moiety. One common method includes the intramolecular cyclization of an 8-bromo-6’-O-tosyl-2’-deoxyadenosine derivative . This reaction is carried out under specific conditions to ensure the formation of the desired carbocyclic structure.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods focus on optimizing yield and purity while minimizing the use of hazardous reagents. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final product.
Chemical Reactions Analysis
Types of Reactions
Carbocyclic-2,6-diaminopurinenucleoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine base, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the carbocyclic ring or the purine base.
Substitution: Common substitution reactions involve the replacement of halogen atoms on the purine base with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated purine derivatives can be reacted with nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated purine derivatives, while substitution reactions can produce a variety of functionalized nucleosides.
Scientific Research Applications
Carbocyclic-2,6-diaminopurinenucleoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its ability to interact with nucleic acids and proteins, providing insights into molecular biology processes.
Industry: The compound is used in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of carbocyclic-2,6-diaminopurinenucleoside involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets key enzymes such as reverse transcriptase and DNA polymerase, disrupting their normal function .
Comparison with Similar Compounds
Carbocyclic-2,6-diaminopurinenucleoside is unique due to its carbocyclic structure, which provides enhanced stability compared to other nucleoside analogues. Similar compounds include:
Acyclovir: An antiviral drug used to treat herpes infections.
Carbovir: An antiretroviral drug used in the treatment of HIV.
Abacavir: Another antiretroviral drug used for HIV treatment.
These compounds share structural similarities but differ in their specific applications and mechanisms of action. This compound stands out for its potential in both antiviral and anticancer therapies.
Properties
CAS No. |
75797-18-1 |
|---|---|
Molecular Formula |
C11H16N6O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(1R,2R,3R,5R)-3-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H16N6O3/c12-9-6-10(16-11(13)15-9)17(3-14-6)5-1-4(2-18)7(19)8(5)20/h3-5,7-8,18-20H,1-2H2,(H4,12,13,15,16)/t4-,5-,7-,8-/m1/s1 |
InChI Key |
ZLJQBJBJBIATTP-SJNFNFGESA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C(N=C(N=C32)N)N)O)O)CO |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C(N=C(N=C32)N)N)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


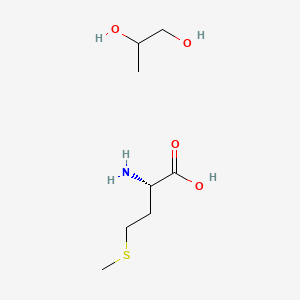
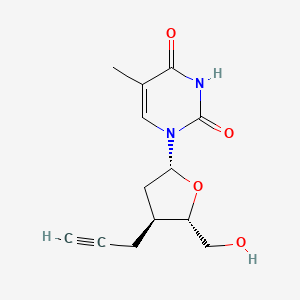


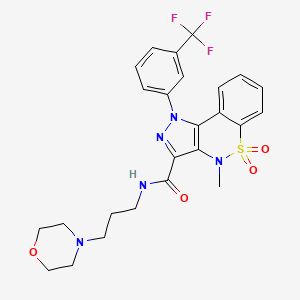
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)



